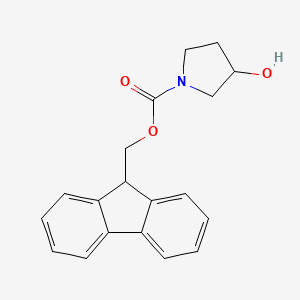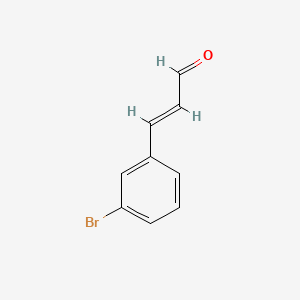
Potassium tri(1H-imidazol-1-yl)hydroborate
概要
説明
Potassium tri(1H-imidazol-1-yl)hydroborate is an organometallic compound with the chemical formula C₉H₁₀BKN₆. It is characterized by the presence of three 1H-imidazol-1-yl groups attached to a boron atom, which is further coordinated with a potassium ion. This compound is known for its white crystalline or powder form and its solubility in water and organic solvents such as methanol and ethanol .
準備方法
Synthetic Routes and Reaction Conditions
Potassium tri(1H-imidazol-1-yl)hydroborate can be synthesized through the reaction of 1-carbonyl-1,2,3,4-tetrahydroimidazole with potassium borohydride. The reaction typically occurs under inert gas conditions (nitrogen or argon) at temperatures ranging from 2°C to 8°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes maintaining strict control over reaction conditions to ensure high purity and yield of the product.
化学反応の分析
Types of Reactions
Potassium tri(1H-imidazol-1-yl)hydroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The imidazolyl groups can be substituted with other ligands.
Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include transition metal salts and other ligands. Reactions are typically carried out under inert gas conditions to prevent oxidation and degradation of the compound.
Major Products Formed
The major products formed from reactions involving this compound include various boron-containing complexes and substituted imidazolyl derivatives .
科学的研究の応用
Potassium tri(1H-imidazol-1-yl)hydroborate has several scientific research applications:
Catalysis: It is used as a catalyst in the synthesis of peptides and other organic compounds.
Metal-Organic Chemistry: It serves as a precursor for the synthesis of boron-containing complexes, which are important in various chemical reactions.
Biological Studies: Its derivatives are studied for potential biological activities and applications in medicinal chemistry.
作用機序
The mechanism of action of potassium tri(1H-imidazol-1-yl)hydroborate involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, facilitating reactions by lowering activation energies and increasing reaction rates .
類似化合物との比較
Similar Compounds
Potassium tris(3,5-dimethyl-1H-pyrazol-1-yl)hydroborate: Similar in structure but with pyrazolyl groups instead of imidazolyl groups.
Potassium tris(1-pyrazolyl)borohydride: Another similar compound with pyrazolyl groups.
Uniqueness
Potassium tri(1H-imidazol-1-yl)hydroborate is unique due to its specific imidazolyl groups, which provide distinct electronic and steric properties compared to pyrazolyl derivatives. This uniqueness makes it particularly useful in certain catalytic and complexation reactions .
特性
InChI |
InChI=1S/C9H9BN6.K/c1-4-14(7-11-1)10(15-5-2-12-8-15)16-6-3-13-9-16;/h1-9H;/q-1;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUUQNTWYRPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BKN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chlorobenzo[d]oxazol-5-ol](/img/structure/B3179199.png)





![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B3179259.png)
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)
![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B3179278.png)

